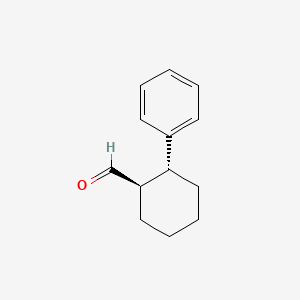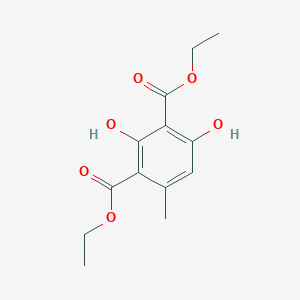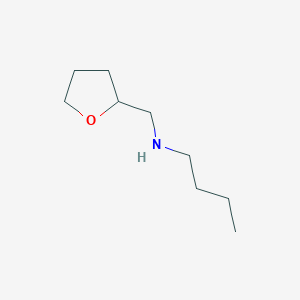
N-(oxolan-2-ylmethyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxolan-2-ylmethyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with an oxolan-2-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)butan-1-amine can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a haloalkane with an amine.
Reductive Amination: Another method is the reductive amination of a carbonyl compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(oxolan-2-ylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
Oxidation: Formation of oxolan-2-ylmethyl butanamide.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
N-(oxolan-2-ylmethyl)butan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(oxolan-2-ylmethyl)butan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-amine: A simpler amine without the oxolan-2-ylmethyl substituent.
Oxolan-2-ylmethylamine: An amine with the oxolan-2-ylmethyl group but lacking the butan-1-amine backbone.
Uniqueness
N-(oxolan-2-ylmethyl)butan-1-amine is unique due to its combination of the butan-1-amine backbone and the oxolan-2-ylmethyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
55100-03-3 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-2-3-6-10-8-9-5-4-7-11-9/h9-10H,2-8H2,1H3 |
Clave InChI |
YKUOFUJTZXBNMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


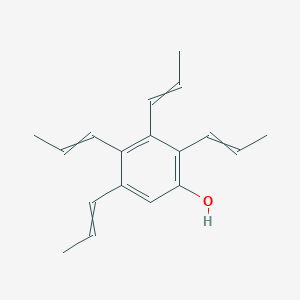
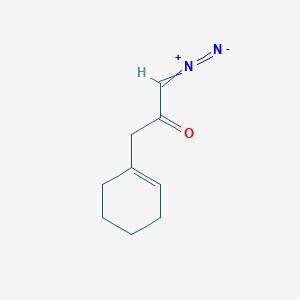
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
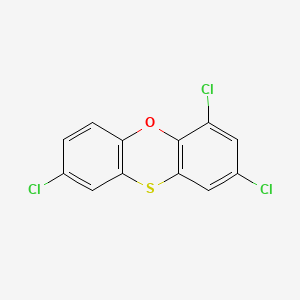
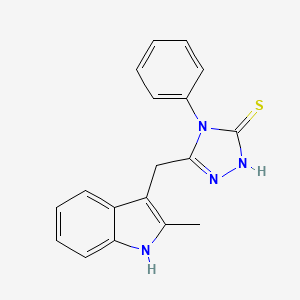

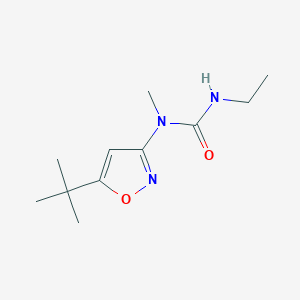
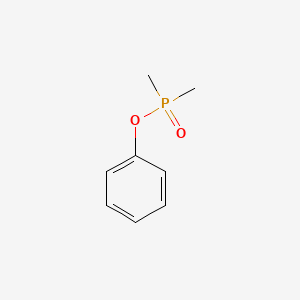
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
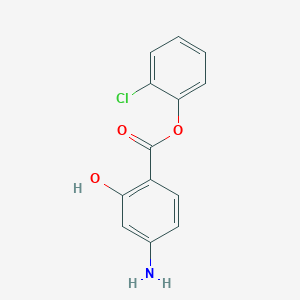
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
